sodium 2-bromobenzene-1-sulfinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

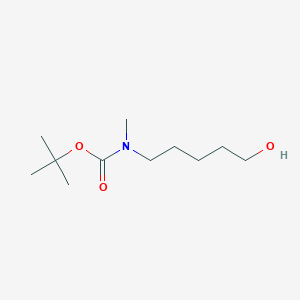

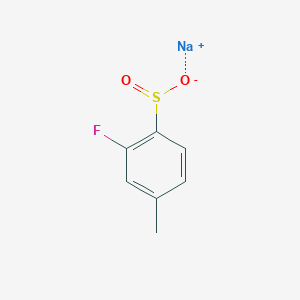

Sodium 2-bromobenzene-1-sulfinate is a chemical compound with the CAS Number: 89520-71-8 . It is a powder in physical form and has a molecular weight of 243.06 .

Synthesis Analysis

Sodium sulfinates, including sodium 2-bromobenzene-1-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The InChI code for sodium 2-bromobenzene-1-sulfinate is1S/C6H5BrO2S.Na/c7-5-3-1-2-4-6 (5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Sodium sulfinates are widely useful coupling partners for constructing mainly three types of bonds that are largely studied in organic synthesis: (i) the S–S bonds for the synthesis of thiosulfonates (R–SO 2 S–R1); (ii) the N–S bonds to generate sulfonamides (R–SO 2 N–R 1 R 2); (iii) the S–C bond to form various compounds .Physical And Chemical Properties Analysis

Sodium 2-bromobenzene-1-sulfinate is a powder . It has a storage temperature of -10 degrees .科学研究应用

Sulfonylation Reactions

Sodium sulfinates are powerful sulfonylating reagents. They participate in S–S bond-forming reactions, leading to the synthesis of thiosulfonates (R–SO₂S–R₁) . Thiosulfonates find applications in medicinal chemistry, agrochemicals, and materials science.

Sulfenylating Reactions

In certain conditions, sodium sulfinates act as sulfenylating agents. These reactions involve the formation of N–S bonds, resulting in sulfonamides (R–SO₂N–R₁R₂) . Sulfonamides are essential in pharmaceutical research, serving as antibacterial, antiviral, and anticancer agents.

C–S Bond Formation

Sodium sulfinates facilitate the creation of S–C bonds. This enables the synthesis of various sulfides, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have applications in organic synthesis, polymer chemistry, and materials science.

Site-Selective C–H Sulfonylation

Recent advancements include site-selective C–H sulfonylation using sodium sulfinates. This method allows direct functionalization of specific carbon–hydrogen bonds, streamlining complex syntheses .

Photoredox Catalysis

Sodium sulfinates participate in photoredox catalytic transformations. These reactions harness light energy to drive chemical processes, expanding the toolbox for synthetic chemists .

Electrochemical Synthesis

Electrochemical methods enable the direct synthesis of sodium sulfinates. These green and sustainable approaches offer unique opportunities for accessing organosulfur compounds .

未来方向

Sodium sulfinates, including sodium 2-bromobenzene-1-sulfinate, have shown promise in the field of organosulfur chemistry, including sulfonyl radical-triggered photoredox catalysis and electrochemical synthesis . These areas could be potential future directions for research and application of this compound.

作用机制

Mode of Action

Sodium sulfinates, in general, are known to act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Biochemical Pathways

Sodium sulfinates, in general, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis of sodium 2-bromobenzene-1-sulfinate can be achieved through the sulfonation of 2-bromobenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-bromobenzenesulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 2-bromobenzenesulfonic acid to a reaction flask", "Add sulfuric acid to the reaction flask and stir the mixture at room temperature for 30 minutes", "Slowly add water to the reaction mixture to dissolve the product", "Add sodium hydroxide to the reaction mixture to neutralize the acid", "Filter the resulting sodium 2-bromobenzene-1-sulfinate product and wash with water", "Dry the product under vacuum" ] } | |

CAS 编号 |

89520-71-8 |

产品名称 |

sodium 2-bromobenzene-1-sulfinate |

分子式 |

C6H4BrNaO2S |

分子量 |

243.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。